![molecular formula C6H4BrN3 B1521454 5-bromo-1H-imidazo[4,5-b]pyridine CAS No. 28279-52-9](/img/structure/B1521454.png)
5-bromo-1H-imidazo[4,5-b]pyridine
Overview
Description
5-Bromo-1H-imidazo[4,5-b]pyridine (CAS: 28279-52-9) is a heterocyclic aromatic compound with the molecular formula C₆H₄BrN₃ and a molecular weight of 198.02 g/mol . Its structure consists of a fused imidazole and pyridine ring system, with a bromine substituent at position 5. This compound serves as a key intermediate in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biomolecules like DNA and proteins . It is utilized in synthesizing kinase inhibitors, antimicrobial agents, and anticancer compounds .
Mechanism of Action
Target of Action
It is known that imidazo[4,5-b]pyridine derivatives have been used in the design of compounds with valuable medicinal properties . For instance, some imidazo[4,5-b]pyridine derivatives have been used in the treatment of migraines and cancer .
Mode of Action
It is known that imidazo[4,5-b]pyridine derivatives interact with their targets to induce a therapeutic effect . The interaction often involves the formation of bonds with target molecules, which can lead to changes in the target’s function .
Biochemical Pathways
It is known that imidazo[4,5-b]pyridine derivatives can affect various biochemical pathways, leading to downstream effects . These effects can include changes in cellular function, gene expression, and other biological processes .
Pharmacokinetics
It is known that the design and synthesis of bioisosteres, such as imidazo[4,5-b]pyridine derivatives, can improve selectivity, pharmacokinetics, metabolic stability, and reduce different side effects, including toxicity .
Result of Action
It is known that imidazo[4,5-b]pyridine derivatives can have various biological effects, depending on their specific targets and mode of action .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .
Biochemical Analysis
Biochemical Properties
5-bromo-1H-imidazo[4,5-b]pyridine is known to interact with various enzymes, proteins, and other biomolecules. This compound is considered a promising purine bioisostere, which means it can mimic the biochemical activity of purines in the body .
Cellular Effects
The effects of this compound on cellular processes are still being explored. Preliminary studies suggest that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Biological Activity
5-Bromo-1H-imidazo[4,5-b]pyridine is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
This compound can be synthesized through various methods, including alkylation and cycloaddition reactions. The bromine substitution at the 5-position of the imidazo[4,5-b]pyridine core enhances its reactivity and biological potency. The synthesis typically involves condensation reactions with substituted aromatic aldehydes and subsequent purification steps to yield the desired compound.
Antiproliferative Activity
Numerous studies have evaluated the antiproliferative effects of this compound derivatives against various cancer cell lines. The results indicate that this compound exhibits potent cytotoxicity, particularly against colon carcinoma cells.
- Key Findings :
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
10 | SW620 (Colon) | 0.4 |
14 | SW620 (Colon) | 0.7 |
8 | HeLa | 1.8 |
6 | NCI-H460 (Lung) | 2.0 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated, with varying results based on the type of bacteria tested.
- In Vitro Studies :
Multidrug Resistance Reversal
Research indicates that derivatives of imidazo[4,5-b]pyridine can reverse multidrug resistance (MDR) in cancer cells by modulating the activity of efflux pumps like P-glycoprotein.
- Key Findings :
Case Studies
Several case studies highlight the potential applications of this compound in clinical settings:
- Anticancer Efficacy : A series of bromo-substituted derivatives were tested for their ability to inhibit tumor growth in xenograft models, showing promising results that warrant further investigation.
- Antimicrobial Development : Compounds derived from the imidazo[4,5-b]pyridine framework were evaluated for their effectiveness against resistant bacterial strains, suggesting potential for new antibiotic development.
Scientific Research Applications
Antimicrobial Activity
The imidazo[4,5-b]pyridine derivatives, including 5-bromo-1H-imidazo[4,5-b]pyridine, have been investigated for their potential as antimycobacterial agents . A study demonstrated that certain derivatives showed promising activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 0.8 μmol/L for selected compounds . The structural modifications, such as the introduction of nitro groups, enhanced binding with the DprE1 enzyme, crucial for tuberculosis treatment .
Table 1: Antimycobacterial Activity of Selected Derivatives
Compound | MIC (μmol/L) | Activity |
---|---|---|
5c | 0.6 | Potent |
5g | 0.5 | Potent |
5i | 0.8 | Potent |
5u | 0.7 | Potent |
Anticancer Applications
The anticancer potential of this compound has been explored through various studies focusing on its antiproliferative effects against multiple cancer cell lines. For instance, amidino-substituted derivatives exhibited strong activity against colon carcinoma with IC50 values as low as 0.4 μM . Notably, the bromo-substituted derivatives enhanced the antiproliferative activity significantly compared to their unsubstituted counterparts.
Table 2: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (μM) |
---|---|---|
10 | SW620 (Colon Carcinoma) | 0.4 |
14 | SW620 (Colon Carcinoma) | 0.7 |
16 | DND-41 (ALL) | 11.9 |
Antiviral Properties
Recent investigations have also highlighted the antiviral potential of imidazo[4,5-b]pyridine derivatives against various viruses, including respiratory syncytial virus (RSV) and influenza viruses. Some bromo-substituted derivatives demonstrated selective antiviral activity with effective concentrations around 21 μM against RSV and moderate activity against influenza subtypes .
Table 3: Antiviral Activity of Selected Derivatives
Compound | Virus Type | EC50 (μM) |
---|---|---|
7 | RSV | 21 |
17 | Influenza | ~79 |
Other Biological Activities
Beyond antimicrobial and anticancer properties, imidazo[4,5-b]pyridine derivatives have shown promise in other areas such as antifungal activities and kinase inhibition. Research indicates that these compounds can serve as effective fungicides against various agricultural pathogens like Puccinia polysora and Rhizoctonia solani . Furthermore, their structural similarity to purine bases has led to explorations in neurological applications due to their potential in targeting central nervous system disorders.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 5-bromo-1H-imidazo[4,5-b]pyridine?
The synthesis typically involves cyclization of brominated pyridine precursors. A widely used method starts with 5-bromopyridine-2,3-diamine, which undergoes condensation with aldehydes or ketones under phase-transfer catalysis. For example:
- Benzaldehyde condensation : Reacting 5-bromopyridine-2,3-diamine with benzaldehyde in DMF using p-toluenesulfonic acid yields 7-bromo-2-phenyl derivatives (yield: ~65-75%) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and improves yields (e.g., 89% for cyclization steps using NaOAc/DMF at 120°C) .
Key Optimization Parameters :
- Reagents : K₂CO₃ as a base enhances nucleophilic substitution in allylation/acylation reactions .
- Solvents : DMF or ethanol for better solubility of intermediates.
- Purification : Column chromatography (ethyl acetate/hexane, 1:1) is critical for isolating pure products .
Q. How can researchers confirm the structural integrity of this compound derivatives?
- X-ray crystallography : Resolves bond lengths and dihedral angles (e.g., allyl-substituted derivatives show a ~70° angle between the imidazo ring and substituents) .
- Spectroscopy :
Q. What initial biological screening assays are recommended for this compound class?
- Antifungal activity : Disk diffusion assays against Candida albicans or Aspergillus niger (IC₅₀ values: 8–25 µM for active derivatives) .
- Antiproliferative screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ values compared to reference drugs like doxorubicin .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the imidazo[4,5-b]pyridine core be addressed?
Regioselectivity is influenced by electronic and steric factors:
- Bromine positioning : The 5-bromo group directs electrophilic substitution to the 6-position due to its electron-withdrawing effect .
- Cross-coupling reactions : Suzuki-Miyaura couplings require Pd catalysts (e.g., Pd/C) and optimized conditions (Table 1):
Reaction | Conditions | Yield (%) | Reference |
---|---|---|---|
Allylation | Allylbromide, K₂CO₃, DMF | 63–71 | |
Acylation | Acetyl chloride, K₂CO₃, DMF | 70–75 | |
Chlorination (PCl₅) | POCl₃, reflux | 80–85 |
Q. How do computational methods aid in predicting biological activity and optimizing derivatives?
- DFT calculations : Analyze vibrational energy levels and electron distribution. For example, methyl substituents at the 2-position increase electron density on the pyridine ring, enhancing DNA intercalation .
- Molecular docking : Predict binding affinities to targets like Aurora A kinase (docking scores: −9.2 to −11.3 kcal/mol for active derivatives) .
Q. How should contradictory data in biological activity studies be resolved?
Case Example: A derivative shows high in vitro antifungal activity but low in vivo efficacy.
- Possible factors :
- Metabolic instability : Phase I metabolites (e.g., hydroxylated products) may lack activity. Test stability in liver microsomes .
- Solubility : Poor aqueous solubility (logP >3) can limit bioavailability. Modify with polar groups (e.g., carboxylic acids) .
- Validation : Use orthogonal assays (e.g., isothermal titration calorimetry to confirm target binding) .
Q. What strategies improve the therapeutic index of 5-bromo-imidazo[4,5-b]pyridine derivatives?
- Selective functionalization : Introduce substituents that reduce cytotoxicity (e.g., 2-carboxylic acid derivatives show 10× lower toxicity to normal cells vs. cancer cells) .
- Prodrug design : Mask reactive groups (e.g., ester prodrugs of acrylonitrile derivatives improve solubility and reduce off-target effects) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
6-Bromo-5-methyl-1H-imidazo[4,5-b]pyridine
- Molecular Formula : C₇H₆BrN₃
- Molecular Weight : 212.05 g/mol
- Key Differences : A methyl group at position 5 and bromine at position 6.
- This derivative has been studied for kinase inhibition but shows distinct crystallographic properties, including deviations in planarity compared to the 5-bromo analogue .
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
- Synthesis: Prepared via condensation of 5-bromo-2,3-diaminopyridine with benzaldehyde under reflux .
- Key Differences : A phenyl group at position 2 introduces aromatic bulk, influencing tautomerism and alkylation reactivity (e.g., substitutions at N3 and N4) .
- Biological Activity : Demonstrates antimicrobial properties, with inhibitory effects against E. coli and S. aureus .
Imidazo[1,2-a]pyridine Derivatives
- Key Differences : The imidazole ring is fused at positions 1 and 2 of the pyridine, unlike the [4,5-b] fusion.
- Clinical Relevance : Imidazo[1,2-a]pyridines are more established in clinical use (e.g., zolpidem, alpidem) due to better-understood structure-activity relationships (SAR). In contrast, imidazo[4,5-b]pyridines remain understudied despite comparable bioactivity .
Antimicrobial Activity
- 5-Bromo-1H-imidazo[4,5-b]pyridine : Serves as a precursor for derivatives with moderate antimicrobial activity.
- 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine : Exhibits enhanced activity due to the phenyl group, which may disrupt bacterial cell membranes. Derivatives with benzimidamide substituents (e.g., compound 10 ) show improved potency .
Anticancer and Genotoxic Effects
- 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): A carcinogenic heterocyclic amine found in cooked meats. PhIP induces microsatellite instability in rat colon tumors, unlike imidazo[4,5-f]quinoline (IQ), highlighting substituent-dependent mechanisms .
- 5-Bromo Derivatives : Bromine at position 5 may reduce metabolic activation compared to PhIP, altering DNA adduct formation .
Kinase Inhibition
- 3-((4-(6-Bromo-2-(1,2,3-thiadiazol-4-yl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (21f) : A kinase inhibitor with dual activity against Aurora A (AURKA) and EGFR. The thiadiazole group enhances target binding compared to simpler brominated analogues .
Crystallographic Data
Structure-Activity Relationship (SAR)
Properties
IUPAC Name |
5-bromo-1H-imidazo[4,5-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-2-1-4-6(10-5)9-3-8-4/h1-3H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKJIWXVLWIENL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50668437 | |
Record name | 5-Bromo-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50668437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28279-52-9 | |
Record name | 5-Bromo-3H-imidazo[4,5-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28279-52-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1H-imidazo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50668437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-1H-imidazo[4,5-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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